(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one
Description
This compound is a thiazolidin-4-one derivative characterized by a (2Z,5Z) stereochemistry, with a 4-hydroxybenzylidene group at the C5 position and two 2-methoxyphenyl substituents at the C3 and imino (N2) positions. The thiazolidinone core is a five-membered heterocyclic ring containing sulfur and nitrogen, which is known for its pharmacological relevance, including antimicrobial and anti-inflammatory activities . The synthesis of this compound typically involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors under acidic or basic conditions, followed by purification via chromatography .
Properties
Molecular Formula |
C24H20N2O4S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O4S/c1-29-20-9-5-3-7-18(20)25-24-26(19-8-4-6-10-21(19)30-2)23(28)22(31-24)15-16-11-13-17(27)14-12-16/h3-15,27H,1-2H3/b22-15-,25-24? |
InChI Key |
KPNMKLBBPBUSOP-IBORXNHRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)O)/S2)C4=CC=CC=C4OC |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C=C3)O)S2)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-methoxyphenylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the imino group may produce an amine derivative.
Scientific Research Applications
Biological Activities
Research has demonstrated that thiazolidinones exhibit a range of pharmacological effects. The specific compound under discussion has shown promise in several areas:
- Antimicrobial Activity : Thiazolidinone derivatives have been evaluated for their antimicrobial properties. Studies indicate that modifications to the thiazolidinone structure can enhance activity against various bacterial strains.
- Anticonvulsant Properties : Some derivatives have been synthesized and tested for anticonvulsant effects. For instance, compounds similar to (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one have shown efficacy in preventing seizures in animal models, indicating potential for treating epilepsy .
- Antitubercular Activity : Recent studies have explored the synthesis of thiazolidinone derivatives as potential anti-tubercular agents. Research suggests that certain modifications enhance their potency against Mycobacterium tuberculosis .
- Enzyme Inhibition : Thiazolidinones have been investigated for their ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. Compounds with similar structures have demonstrated significant inhibitory activity, suggesting potential applications in skin whitening and treatment of hyperpigmentation .
Case Studies
Several studies illustrate the applications of thiazolidinones:
- Anticonvulsant Activity Study : A series of thiazolidinone derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock seizure (MES) model. Results indicated that some compounds exhibited protective effects comparable to established anticonvulsants like diazepam .
- Antitubercular Evaluation : A study synthesized novel 2-thioxo-1,3-thiazolidin-4-one derivatives and evaluated their anti-tubercular activity against different strains of Mycobacterium tuberculosis. The most potent compounds showed MIC values significantly lower than those of standard treatments .
Data Tables
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidin-4-one derivatives exhibit diverse biological and physicochemical properties depending on substituents at the C3, C5, and imino positions. Below is a detailed comparison of the target compound with structurally analogous molecules:
Key Comparative Insights
Thioxo (C=S) derivatives (e.g., ) exhibit stronger antimicrobial activity than imino (C=N) variants due to increased electrophilicity.
Synthetic Accessibility :
- The target compound’s synthesis (40–65% yield) is less efficient than microwave-assisted methods (82% yields) used for indole-containing analogues .
- Demethylation steps (e.g., using BBr3 in ) complicate purification compared to one-pot methods for simpler derivatives .
Structural and Crystallographic Features: Non-planar geometries (e.g., dihedral angles in ) are common in thiazolidinones with bulky substituents, influencing packing efficiency and melting points. The target compound’s crystal structure (unreported in evidence) is hypothesized to exhibit C-H···O/S interactions similar to .
Electronic Properties: Methoxy groups on phenyl rings (target compound) provide electron-donating effects, stabilizing the imino bond compared to electron-withdrawing groups (e.g., -Cl in ).
Biological Activity
(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative with a complex structure that includes multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.
Chemical Structure
The compound's chemical formula is with a molecular weight of 432.5 g/mol. The IUPAC name is as follows:
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7 through extrinsic and intrinsic signaling pathways . The compound's structure allows for interaction with specific molecular targets, potentially inhibiting their activity and leading to cancer cell death.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. For example, it has shown potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is relevant in diabetes and obesity management. Inhibitors of PTP1B can enhance insulin signaling pathways, making this compound a candidate for further research in metabolic disorders .
Antioxidant Properties
Thiazolidinones have been noted for their antioxidant activities. Compounds similar to (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one have demonstrated the ability to scavenge free radicals and protect cells from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural components. The presence of hydroxyl and methoxy groups on the phenyl rings enhances their biological efficacy. For instance, compounds with multiple hydroxyl substituents have shown increased inhibitory effects on tyrosinase, an enzyme involved in melanin production . This suggests that modifications to the compound's structure could lead to improved therapeutic profiles.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer activity of various thiazolidinone derivatives against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like irinotecan, highlighting their potential as novel anticancer agents .
- Enzyme Inhibition : Another study focused on the synthesis of thiazolidinone derivatives as PTP1B inhibitors. Compounds were tested for their inhibitory activity, revealing some with IC50 values in the low micromolar range, suggesting strong potential for therapeutic applications in metabolic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
